molecular formula C20H22N4O2 B8435944 N-(2-Diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenyl-acetamide

N-(2-Diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenyl-acetamide

Cat. No. B8435944
M. Wt: 350.4 g/mol
InChI Key: RLIDUKTUBFKWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenyl-acetamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-Diethylamino-4-oxo-4H-quinazolin-3-yl)-2-phenyl-acetamide

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(diethylamino)-4-oxoquinazolin-3-yl]-2-phenylacetamide

InChI

InChI=1S/C20H22N4O2/c1-3-23(4-2)20-21-17-13-9-8-12-16(17)19(26)24(20)22-18(25)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,22,25)

InChI Key

RLIDUKTUBFKWDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(3,3-diethyl-thioureido)benzoate (0.500 g, 1.88 mmol) was dissolved in methanol (10 mL), followed by addition of iodomethane (234 μL, 3.75 mmol). The reaction mixture was heated at 80° C. for 10 minutes under microwave conditions making sure the temperature did not exceed 80° C. The reaction mixture was evaporated to dryness and then redissolved in ethanol (20 mL), followed by addition of phenylacetic acid hydrazide (0.367 g, 2.44 mmol). The mixture was stirred for 48 h at reflux. After cooling the mixture was filtered and the filtrate was evaporated to dryness. The crude product was purified by column chromatography (EtOAc/Heptane) giving the title compound (0.089 g, 14%). LC-ESI-HRMS of [M+H]+ shows 351,1818 Da. Calc. 351,182101 Da.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
234 μL
Type
reactant
Reaction Step Two
Quantity
0.367 g
Type
reactant
Reaction Step Three
Yield
14%

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